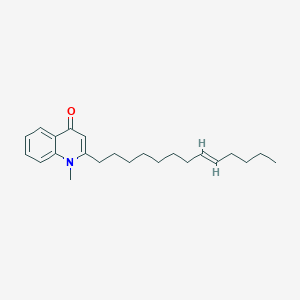

1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone

Description

Properties

Molecular Formula |

C23H33NO |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one |

InChI |

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6+ |

InChI Key |

HWFYWIVOYBPLQU-VOTSOKGWSA-N |

SMILES |

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Isomeric SMILES |

CCCC/C=C/CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Canonical SMILES |

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Synonyms |

evocarpine |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Origins of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a quinolone alkaloid that has garnered interest for its potential therapeutic applications, particularly its antibacterial properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation and identification, and quantitative data on its biological activity. The information presented herein is intended to support further research and development efforts related to this promising natural product.

Natural Source and Distribution

This compound is a naturally occurring compound found within the plant kingdom, specifically in species belonging to the Rutaceae family. The primary and most well-documented source of this alkaloid is the fruit of Tetradium ruticarpum (formerly known as Evodia rutaecarpa).[1][2][3] This plant has a long history of use in traditional Chinese medicine. Other plants from the Rutaceae family are also known to produce a variety of quinoline and quinolone alkaloids, suggesting they may be potential, yet unconfirmed, sources of this specific compound.[4]

Quantitative Data

Currently, comprehensive quantitative data on the concentration and yield of this compound from its natural sources is limited in publicly available literature. However, its biological activity has been quantified, showcasing its potent antibacterial effects.

A key study investigating the chemical constituents of Tetradium ruticarpum fruits evaluated the antibacterial activity of this compound against Helicobacter pylori.[1][2] The results are summarized in the table below.

| Biological Activity | Target Organism | Parameter | Value (µM) |

| Antibacterial | Helicobacter pylori Strain 51 | MIC₅₀ | 22 |

| Antibacterial | Helicobacter pylori Strain 51 | MIC₉₀ | 50 |

Table 1: Antibacterial Activity of this compound against Helicobacter pylori [1][2]

Experimental Protocols

The isolation and identification of this compound from its natural source, Tetradium ruticarpum, involves a multi-step process combining extraction, fractionation, and chromatographic separation, followed by structural elucidation using spectroscopic techniques. The following is a detailed methodology based on published research.[1][2]

Extraction and Fractionation

The initial step involves the extraction of chemical constituents from the dried and powdered fruits of Tetradium ruticarpum.

-

Extraction: The plant material is typically extracted with ethanol (EtOH) at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the compounds.

-

Solvent Partitioning: The resulting crude ethanol extract is then suspended in water and subjected to sequential partitioning with solvents of increasing polarity. A common sequence is n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The active quinolone alkaloids, including this compound, are typically found in the less polar fractions, such as the dichloromethane-soluble fraction.[1][2]

Chromatographic Separation and Purification

The bioactive fraction (e.g., CH₂Cl₂ fraction) is then subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Column Chromatography: The fraction is typically first separated using silica gel column chromatography with a gradient elution system of n-hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (RP-HPLC) with a mobile phase consisting of a mixture of methanol (MeOH) and water, often with a gradient elution.

Structural Elucidation

The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the precise molecular weight and elemental composition of the compound.

Signaling Pathways and Biological Targets

As of the latest available research, the specific signaling pathways and molecular targets of this compound have not been elucidated. While other quinolone derivatives have been shown to interact with various biological pathways, including the Hedgehog signaling pathway, there is currently no direct evidence to suggest that this compound follows a similar mechanism.[5] The potent antibacterial activity against H. pylori suggests that its mechanism of action may involve the disruption of essential bacterial processes. Further research is required to identify its precise molecular targets and signaling pathways in both prokaryotic and eukaryotic cells.

Visualizations

To aid in the understanding of the experimental workflow, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical relationship between the natural source, compound, and its biological activity.

Conclusion

This compound, isolated from the fruits of Tetradium ruticarpum, demonstrates significant potential as an antibacterial agent. This guide has provided a comprehensive overview of its natural source, a detailed experimental protocol for its isolation, and the available quantitative data on its biological activity. While the specific signaling pathways remain a subject for future investigation, the information compiled herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for further exploration of this promising natural compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical Investigation of Tetradium ruticarpum Fruits and Their Antibacterial Activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two new quinolone alkaloids from the nearly ripe fruits of Tetradium ruticarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential: A Technical Guide to 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, a quinolinone alkaloid isolated from Tetradium ruticarpum. This document details its potent antibacterial activity against Helicobacter pylori, a key pathogen in gastric diseases. While specific data on its antifungal and cytotoxic effects are not yet available, this guide explores the known activities of structurally related quinolinone alkaloids, suggesting potential avenues for future research. Detailed experimental protocols for assessing these biological activities are provided, alongside diagrams illustrating key experimental workflows and the proposed mechanism of action. This guide serves as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Introduction

This compound is a naturally occurring quinolinone alkaloid identified in the fruits of Tetradium ruticarpum, a plant with a long history of use in traditional medicine for treating gastrointestinal ailments. The quinolinone scaffold is a well-established pharmacophore, with numerous synthetic and natural derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. This guide focuses on the known and potential biological activities of this specific alkaloid, providing a technical framework for its further investigation and development.

Biological Activity

Antibacterial Activity

This compound has demonstrated potent and specific antibacterial activity against Helicobacter pylori, a Gram-negative bacterium strongly associated with gastritis, peptic ulcers, and an increased risk of gastric cancer.

Table 1: Antibacterial Activity of this compound against Helicobacter pylori

| Microorganism | Strain | MIC₅₀ (µM) | MIC₉₀ (µM) | Reference |

| Helicobacter pylori | Strain 51 | 22 | 50 | --INVALID-LINK-- |

Antifungal Activity (Potential)

Currently, there is no specific data on the antifungal activity of this compound. However, various other quinolinone derivatives have been reported to possess antifungal properties. Further investigation into the potential antifungal spectrum of this compound is warranted.

Cytotoxic Activity (Potential)

Specific cytotoxic studies on this compound have not been reported. Nevertheless, several other quinolinone alkaloids isolated from Tetradium ruticarpum have shown moderate to potent cytotoxic effects against a range of human cancer cell lines, including Lovo, MDA-MB-231, and HeLa cells. This suggests that this compound may also exhibit cytotoxic properties, a hypothesis that requires experimental validation.

Mechanism of Action (Proposed)

The primary mechanism of antibacterial action for the broader class of quinolone antibiotics is the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately, bacterial cell death. It is highly probable that the anti-H. pylori activity of this compound is mediated through this well-established pathway.

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution for H. pylori

This protocol is a representative method for determining the Minimum Inhibitory Concentration (MIC) of this compound against H. pylori.

Materials:

-

This compound

-

Helicobacter pylori strain (e.g., Strain 51)

-

Brucella broth supplemented with 5% fetal bovine serum (FBS)

-

96-well microtiter plates

-

Microplate reader

-

Incubator with a microaerophilic atmosphere (5% O₂, 10% CO₂, 85% N₂)

Procedure:

-

Preparation of Inoculum: Culture H. pylori on a suitable agar medium. Harvest the bacteria and suspend in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in Brucella broth in the 96-well plate.

-

Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the microtiter plates at 37°C for 72 hours in a microaerophilic environment.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Antifungal Susceptibility Testing: Broth Microdilution

This is a general protocol to assess the potential antifungal activity of the compound.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Grow the fungal strain on a suitable agar medium. Prepare a suspension in sterile saline and adjust the concentration to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in RPMI-1640 medium in the 96-well plate.

-

Inoculation: Add the fungal suspension to each well to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Cytotoxicity Assay: MTT Assay

This protocol outlines a standard method to evaluate the potential cytotoxic effects of the compound on cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent antibacterial activity against the clinically significant pathogen H. pylori. Its quinolinone core structure suggests the potential for a broader spectrum of biological activities, including antifungal and cytotoxic effects, which remain to be experimentally validated. The proposed mechanism of action, inhibition of bacterial DNA gyrase and topoisomerase IV, aligns with the known pharmacology of quinolone antibiotics.

Future research should focus on:

-

Elucidating the precise mechanism of action against H. pylori.

-

Investigating the antifungal and cytotoxic properties of the compound against a panel of relevant fungal pathogens and cancer cell lines.

-

Conducting structure-activity relationship (SAR) studies to identify key structural features for optimal activity and to guide the synthesis of more potent and selective analogs.

-

Evaluating the in vivo efficacy and safety profile of this compound in appropriate animal models.

This technical guide provides a solid foundation for researchers to build upon, facilitating the exploration of this compound as a potential lead compound for the development of new therapeutic agents.

An In-depth Technical Guide to the Antibacterial Spectrum of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone

This technical guide provides a comprehensive overview of the antibacterial properties of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, a potent antibacterial agent. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a member of the quinolinone class of compounds, which are known for their broad-spectrum antibacterial activities.[1][2] Many quinolinone derivatives function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[1][2][3][4] This particular compound has been identified as a potent agent against Helicobacter pylori, a bacterium linked to gastric and duodenal ulcers.[5][6][7] This guide synthesizes the available data on its antibacterial spectrum and provides standardized protocols for its evaluation.

Antibacterial Spectrum and Quantitative Data

The antibacterial activity of this compound has been quantitatively evaluated against Helicobacter pylori. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are summarized below.

Table 1: Antibacterial Activity of this compound

| Microorganism | Strain | MIC₅₀ (µM) | MIC₉₀ (µM) |

| Helicobacter pylori | Strain 51 | 22 | 50 |

Data sourced from MedChemExpress.[5][6][7]

Note: The MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively. Current literature primarily focuses on the activity against H. pylori. Further research is required to elucidate the broader antibacterial spectrum against other clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the efficacy of a new antibacterial agent. The following is a detailed methodology for a broth microdilution assay, a standard and widely accepted method for quantitative susceptibility testing.[8][9][10]

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for most common bacteria)

-

Bacterial culture in logarithmic growth phase

-

Sterile DMSO (for dissolving the compound)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth medium only)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound by dissolving it in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate sterile broth medium across the wells of a 96-well microtiter plate. The final concentration of DMSO should be kept below 0.5% to avoid affecting bacterial growth.

-

-

Inoculum Preparation:

-

Culture the test bacterium overnight on an appropriate agar plate.

-

Pick 4-5 colonies and suspend them in sterile broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ Colony Forming Units (CFU)/mL.[11]

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (containing the serially diluted compound) with the prepared bacterial suspension.

-

Include a positive control (bacterium with a known antibiotic), a growth control (bacterium with no compound), and a sterility control (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

-

Result Interpretation:

-

Following incubation, determine the MIC by visually inspecting the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Results can also be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the concentration that inhibits ≥99% of the bacterial growth compared to the growth control.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the broth microdilution MIC assay.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action

As a quinolinone derivative, this compound is predicted to share a mechanism of action common to this class of antibiotics. The primary targets are bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4][12]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase is particularly effective against Gram-negative bacteria.[1][2]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) replicated daughter chromosomes, allowing for their segregation into daughter cells. Its inhibition is a key mechanism of action against Gram-positive bacteria.[1][2]

By forming a stable ternary complex with the enzyme and the bacterial DNA, the quinolinone molecule traps the enzyme in its cleavage state.[3][12] This leads to an accumulation of double-stranded DNA breaks, which blocks DNA replication and ultimately triggers cell death.

Signaling Pathway Visualization

The diagram below illustrates the proposed mechanism of action for quinolinone-class antibiotics.

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. woah.org [woah.org]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. apec.org [apec.org]

- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone: Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a naturally occurring quinolone alkaloid identified from the fruits of Tetradium ruticarpum. This document provides a comprehensive overview of its discovery, and biological activity, with a particular focus on its potent antibacterial properties against Helicobacter pylori. Detailed experimental protocols for its isolation and antimicrobial susceptibility testing are provided, along with a summary of its quantitative biological data. Furthermore, this guide illustrates the general mechanism of action attributed to quinolone compounds and the experimental workflow for its characterization.

Discovery and History

This compound was recently identified as a bioactive chemical constituent of the fruits of Tetradium ruticarpum, a plant used in traditional medicine for treating gastrointestinal ailments. A 2022 study by Myung Woo Na and colleagues led to the isolation and structural elucidation of this compound. Their research highlighted its significant and selective antibacterial activity against Helicobacter pylori, suggesting it as a promising candidate for the development of new anti-ulcer agents.[1] The fruit of Evodia rutaecarpa (a synonym for Tetradium ruticarpum) is a known rich source of quinolone alkaloids with long-chain substituents at the 2-position, which have been investigated for various biological activities, including anti-H. pylori effects.

Biological Activity

The primary biological activity of this compound documented to date is its antibacterial effect against Helicobacter pylori, a bacterium strongly associated with gastric and duodenal ulcers.

Antibacterial Potency

The compound exhibits potent inhibitory effects on the growth of H. pylori strain 51. Its efficacy is comparable to that of metronidazole, a commonly used antibiotic for H. pylori eradication.[1]

Table 1: Antibacterial Activity of this compound against Helicobacter pylori Strain 51 [1][2]

| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) |

| This compound | 22 | 50 |

| Metronidazole (Positive Control) | 17 | 46 |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature detailing the discovery and evaluation of this compound.[1]

Isolation from Tetradium ruticarpum

-

Extraction: The dried and ground fruits of T. ruticarpum are extracted with ethanol (EtOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude EtOH extract.

-

Solvent Partitioning: The crude extract is suspended in distilled water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Chromatographic Separation: The EtOAc-soluble fraction, showing the most significant anti-H. pylori activity, is subjected to further separation.

-

Step 1: Silica Gel Column Chromatography: The EtOAc fraction is chromatographed on a silica gel column using a gradient elution system of n-hexane/EtOAc (e.g., from 100:0 to 0:100, v/v) to yield several subfractions.

-

Step 2: Medium-Pressure Liquid Chromatography (MPLC): Active subfractions are further purified on an MPLC system with a C18 column, using a methanol (MeOH)/water gradient.

-

Step 3: High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with an isocratic or gradient elution of MeOH/water to yield pure this compound.

-

-

Structure Elucidation: The chemical structure of the isolated compound is determined by spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).

Antibacterial Susceptibility Testing against H. pylori

-

Bacterial Strain and Culture Conditions: Helicobacter pylori (e.g., strain 51) is cultured on Brucella agar plates supplemented with 10% fetal bovine serum in a microaerophilic environment (10% CO₂, 5% O₂, and 85% N₂) at 37°C for 3 days.

-

Broth Microdilution Assay:

-

A bacterial suspension is prepared in Brucella broth with an optical density at 600 nm (OD₆₀₀) adjusted to 0.1.

-

The test compound is serially diluted in Brucella broth in a 96-well microtiter plate.

-

The bacterial suspension is added to each well.

-

The plate is incubated for 72 hours under microaerophilic conditions at 37°C.

-

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined by measuring the OD₆₀₀ of each well using a microplate reader. The MIC₅₀ and MIC₉₀ values are calculated as the concentrations that cause 50% and 90% inhibition of bacterial growth, respectively, compared to a vehicle-treated control.

Synthesis

A specific, detailed synthesis protocol for this compound has not been explicitly reported in the reviewed literature. However, general synthetic strategies for 2-alkyl and 2-alkenyl-4(1H)-quinolones are well-established and can be adapted. A common and effective method is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-keto ester, followed by thermal cyclization.

For a long-chain alkenyl substituent, the synthesis would likely involve:

-

Preparation of a β-keto ester with the desired (8E)-8-tridecenyl side chain. This can be challenging and may require a multi-step synthesis to install the long alkenyl chain with the correct stereochemistry.

-

Condensation with N-methylaniline to form an enamine intermediate.

-

Thermal or acid-catalyzed cyclization of the enamine to form the 4-quinolone ring system.

Alternative modern synthetic methods include palladium-catalyzed coupling reactions to construct the quinolone core.

Mechanism of Action (Proposed)

The precise signaling pathway for this compound in H. pylori has not been fully elucidated. However, as a member of the quinolone class of compounds, its primary mechanism of action is likely the inhibition of bacterial DNA synthesis.

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones are known to target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death. In Gram-negative bacteria like H. pylori, DNA gyrase is often the primary target.

Other Potential Mechanisms

Some studies on other novel alkyl quinolone alkaloids against H. pylori have suggested that they may also inhibit bacterial respiration, representing an additional or alternative mechanism of action.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and antibacterial evaluation of this compound.

Proposed Mechanism of Action

Caption: Proposed mechanism of quinolone action via inhibition of bacterial DNA replication.

References

Potential Therapeutic Targets of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, a quinolone alkaloid also known as Evocarpine, is a natural product isolated from the fruits of Evodia rutaecarpa. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic targets. The primary focus of research on this compound has been its potent antibacterial activity, particularly against Helicobacter pylori. Additionally, preclinical studies have revealed its activity as a voltage-dependent calcium channel blocker, suggesting potential applications in cardiovascular diseases. Drawing from the known pharmacological profile of its botanical source and related quinolone alkaloids, this document also explores its prospective anti-inflammatory and cytotoxic activities as emerging areas of investigation. Detailed experimental protocols for key assays, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction

This compound is a lipophilic quinolone alkaloid that has garnered scientific interest due to its significant biological activities. As a constituent of Evodia rutaecarpa, a plant with a long history in traditional medicine, this compound is part of a family of bioactive molecules with diverse pharmacological properties. This guide synthesizes the available scientific literature to delineate the established and putative therapeutic targets of this molecule, providing a foundational resource for researchers in pharmacology and medicinal chemistry.

Antibacterial Activity: A Primary Therapeutic Target

The most well-documented therapeutic potential of this compound lies in its antibacterial properties, specifically its efficacy against Helicobacter pylori, a bacterium strongly associated with gastric ulcers and stomach cancer.

Quantitative Data

The antibacterial potency of this compound against H. pylori has been quantified through minimum inhibitory concentration (MIC) studies.

| Parameter | Value (µM) | Target Organism | Reference |

| MIC50 | 22 | Helicobacter pylori | [1][2][3] |

| MIC90 | 50 | Helicobacter pylori | [1][2][3] |

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

While direct enzymatic assays for this compound are not extensively reported in the available literature, its structural classification as a quinolone strongly suggests a mechanism of action involving the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Helicobacter pylori

Objective: To determine the MIC of this compound against H. pylori.

Materials:

-

This compound

-

H. pylori strain (e.g., ATCC 43504)

-

Brucella agar or broth supplemented with fetal bovine serum

-

Microtiter plates (96-well)

-

Microaerobic incubation system (e.g., gas pack system)

-

Spectrophotometer (for broth dilution)

Procedure (Broth Microdilution):

-

Preparation of Inoculum: Culture H. pylori on Brucella agar plates under microaerobic conditions at 37°C for 48-72 hours. Harvest the bacterial growth and suspend it in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in Brucella broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 48-72 hours under microaerobic conditions.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Cardiovascular Effects: Voltage-Dependent Calcium Channel Blockade

A significant non-antibacterial therapeutic target of this compound is its ability to block voltage-dependent calcium channels, leading to vasorelaxation.

Quantitative Data

| Parameter | Value (µM) | Assay | Tissue | Reference |

| IC50 | 9.8 | Inhibition of K+-induced contraction | Rat thoracic aorta |

Signaling Pathway: Inhibition of Calcium Influx in Smooth Muscle Cells

The contraction of vascular smooth muscle is highly dependent on the influx of extracellular calcium through L-type voltage-gated calcium channels. By blocking these channels, this compound reduces the intracellular calcium concentration, leading to muscle relaxation and vasodilation.

Experimental Protocol: Inhibition of K+-Induced Contraction in Isolated Rat Aorta

Objective: To assess the vasorelaxant effect of this compound by measuring its inhibition of high potassium-induced contractions in isolated rat thoracic aorta.

Materials:

-

Male Wistar rats

-

Krebs-Henseleit solution

-

Potassium chloride (KCl)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

-

Contraction Induction: Induce a sustained contraction by replacing the normal Krebs-Henseleit solution with a high-potassium solution (e.g., containing 60 mM KCl).

-

Compound Administration: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

-

Data Analysis: Record the relaxation response as a percentage of the pre-induced contraction. Calculate the IC50 value from the concentration-response curve.[7]

Emerging Therapeutic Targets: Cytotoxic and Anti-inflammatory Activities

While less explored for this compound itself, the well-established cytotoxic and anti-inflammatory properties of other quinolone alkaloids from Evodia rutaecarpa, such as evodiamine, suggest that these are promising areas for future investigation.[1][8][9]

Putative Cytotoxic (Anti-Cancer) Activity

Several quinolone alkaloids isolated from Evodia rutaecarpa have demonstrated cytotoxic effects against various human cancer cell lines.[8][10][11][12] The proposed mechanisms often involve the inhibition of topoisomerases, induction of apoptosis, and cell cycle arrest.

Quantitative Data for Related Quinolone Alkaloids from Evodia rutaecarpa

| Compound | IC50 (µM) | Cell Line | Reference |

| Euocarpine A | 15.85 - 56.36 | HepG-2, Hela, BEL7402, BEL7403 | [11] |

| 1-methyl-2-[7-hydroxy-(E)-9-tridecenyl]-4(1H)-quinolone | 14 - 22 | HL-60, N-87, H-460, Hep G2 | [10][12] |

Potential Anti-inflammatory Activity

Evodia rutaecarpa extracts and their constituent alkaloids have been traditionally used for their anti-inflammatory effects. The mechanisms underlying these effects are often multifactorial, involving the modulation of key inflammatory mediators and signaling pathways. While specific data for this compound is lacking, investigating its effects on pathways such as NF-κB activation and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages would be a logical starting point.

Conclusion

This compound presents a compelling profile as a lead compound for drug discovery. Its well-defined antibacterial activity against H. pylori establishes a clear therapeutic application. The discovery of its calcium channel blocking properties opens up a second, distinct avenue for cardiovascular drug development. Furthermore, the broader pharmacological context of its natural source strongly suggests that its anti-cancer and anti-inflammatory potential warrants rigorous investigation. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and exploit the therapeutic promise of this fascinating natural product.

References

- 1. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Quinolone and indole alkaloids from the fruits of Euodia rutaecarpa and their cytotoxicity against two human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa [agris.fao.org]

- 11. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to Quinolinone Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quinolinone core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid structure, combined with its capacity for diverse substitutions, has made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases. Quinolinone derivatives are found in both natural products and synthetic compounds and have demonstrated a remarkable range of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and mechanisms of action of key quinolinone derivatives, offering a valuable resource for professionals engaged in drug discovery and development.

Synthetic Pathways to the Quinolinone Core

The construction of the quinolinone scaffold is a well-established field in organic chemistry, with several named reactions providing reliable routes to the core structure and its analogs. Modern methods, including multicomponent reactions (MCRs), have further expanded the synthetic toolbox, enabling rapid generation of diverse compound libraries.[4]

Classical Synthetic Methods

Several classical methods remain fundamental for synthesizing the quinolin-4-one backbone:

-

Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester derivative. The resulting intermediate is then cyclized at high temperatures to form the 4-hydroxyquinoline (quinolin-4-one) ring system. Subsequent hydrolysis and decarboxylation can yield the final product. This method has been instrumental in the synthesis of many quinolone antibiotics like nalidixic acid and norfloxacin.[1]

-

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. The reaction conditions determine the final product. At lower temperatures, the Conrad-Limpach reaction yields 4-quinolinones, while at higher temperatures, the Knorr synthesis produces 2-quinolinones.[5]

-

Friedländer Synthesis: This is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This versatile reaction, often catalyzed by an acid or base, directly forms the quinoline ring.[5]

A general workflow for these classical syntheses often involves the initial formation of an enamine or imine intermediate followed by a thermally or catalytically induced intramolecular cyclization.

Caption: Generalized workflow for classical quinolinone synthesis.

Modern Synthetic Approaches

Recent advancements focus on efficiency, diversity, and green chemistry principles. Multicomponent reactions (MCRs), such as the Povarov and Ugi reactions, have become powerful tools for synthesizing quinoline and quinolinone derivatives.[4][6] These reactions allow for the construction of complex molecules in a single step from three or more reactants, demonstrating high atom economy and enabling the rapid creation of diverse chemical libraries for screening.[4]

Biological Activities and Structure-Activity Relationships (SAR)

The versatility of the quinolinone scaffold is evident in its wide array of pharmacological activities. Strategic modifications at various positions of the ring system have led to the development of potent and selective agents for different therapeutic targets.

Anticancer Activity

Quinolinone derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[7]

A series of novel 2-(quinoline-4-carbonyl)hydrazide derivatives bearing an acrylamide moiety were synthesized and evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line.[6] Several compounds exhibited potent antiproliferative activity, with IC50 values more potent than the reference drug Doxorubicin.[6] The most active compounds, 6a and 6h , were found to be potent inhibitors of EGFR kinase.[6]

Table 1: Anticancer Activity of Quinolinone-Hydrazide Derivatives against MCF-7 Cells [6]

| Compound | R Group | IC50 (µM) | EGFR Kinase Inhibition IC50 (µM) |

| 6a | 4-Cl | 3.39 | 0.08 |

| 6b | 4-F | 5.94 | Not Reported |

| 6h | 4-OCH3 | 2.71 | 0.06 |

| Doxorubicin | - | 6.18 | - |

Structure-Activity Relationship (SAR) Insights:

-

The presence of an acrylamide moiety was crucial for activity.

-

Electron-withdrawing (e.g., -Cl, -F) and electron-donating (e.g., -OCH3) groups at the para-position of the phenyl ring attached to the acrylamide nitrogen influenced potency.

-

The 4-methoxy substituted compound (6h ) showed the highest potency against both the MCF-7 cell line and the EGFR kinase enzyme.[6]

Antibacterial and Antifungal Activity

The quinolone subclass, characterized by a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, forms the basis of a major class of antibiotics (fluoroquinolones). However, other quinolinone derivatives also exhibit significant antimicrobial properties.[8][9]

A study on acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide identified compounds with potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[10] Compound 3c showed efficacy comparable to the standard drugs oxacillin and ciprofloxacin.[10]

Table 2: Antibacterial Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives [10]

| Compound | Target Strain | MIC (µg/mL) | MBC (µg/mL) |

| 3c | MRSA (Clinical Isolate 1) | 4 | 4 |

| 3c | MRSA (Clinical Isolate 2) | 8 | 8 |

| Oxacillin | MRSA (Clinical Isolate 1) | >256 | >256 |

| Ciprofloxacin | MRSA (Clinical Isolate 1) | 8 | 16 |

(MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Bactericidal activity is indicated when MBC ≤ 4 x MIC)

Structure-Activity Relationship (SAR) Insights:

-

A free phenolic group at the 8-position of the quinoline ring was found to be essential for antibacterial activity.[10]

-

Blocking this hydroxyl group with a methyl ether resulted in a complete loss of activity.[10]

-

The nature of the substituent on the sulfonamide nitrogen modulated the potency.[10]

Anti-inflammatory and Immunomodulatory Activity

Quinolinone derivatives have been investigated as potent modulators of inflammatory pathways. Their mechanisms often involve the inhibition of key signaling molecules like cytokines and enzymes involved in the inflammatory cascade.[11][12]

One study identified a series of novel quinolinone derivatives as potent suppressors of Interleukin-2 (IL-2) release from activated Jurkat T cells.[11] The most active compound, 11l , exhibited an IC50 value of 80 nM and was shown to suppress the promoter activities of NF-κB and NFAT, key transcription factors in T-cell activation.[11]

Another series of quinoline analogues were discovered to be potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in numerous inflammatory diseases. The lead compound, W16 , was shown to directly target NLRP3, block its assembly and activation, and demonstrate potent anti-inflammatory effects in a mouse model of ulcerative colitis.[12]

Caption: Mechanism of IL-2 suppression by quinolinone derivative 11l.[11]

Other CNS and Receptor-Targeted Activities

The quinolinone scaffold has also been successfully employed to develop ligands for various G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets.

For instance, extensive SAR studies led to the discovery of 4-aminoquinoline derivatives as potent and selective α2C-adrenoceptor antagonists.[13][14] Compound 6j displayed an antagonist potency (Ki) of 8.5 nM with over 200-fold selectivity for the α2C subtype over α2A and α2B.[13][14] The SAR for this series highlighted the critical need for a substituent at the 3-position of the quinoline ring and the stereospecific benefit of substitution on the piperazine ring.[13][14]

Similarly, screening of a compound library identified quinolinone derivatives as novel P2X7 receptor antagonists.[15] Optimization based on SAR led to the development of quinoline-based antagonists with IC50 values in the low nanomolar range (e.g., 17k , IC50 = 3 nM). These compounds also inhibited the release of the pro-inflammatory cytokine IL-1β and reduced the sphere size of glioblastoma cells, suggesting their potential in treating both inflammation and cancer.[15]

Key Experimental Protocols

The biological evaluation of quinolinone derivatives relies on a variety of standardized in vitro and in vivo assays. The following are representative protocols for assessing some of the key activities discussed.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test quinolinone derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol: IL-2 Release Inhibition Assay

This assay measures the immunosuppressive activity of compounds by quantifying the inhibition of IL-2 cytokine release from activated T-cells.

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Compound Pre-incubation: Plate the Jurkat cells (1x10^6 cells/mL) in a 24-well plate. Add various concentrations of the test quinolinone derivatives and pre-incubate for 1 hour at 37°C.

-

Cell Stimulation: Stimulate the cells to produce IL-2 by adding PMA (12-O-tetradecanoylphorbol-13-acetate, e.g., 50 ng/mL) and a calcium ionophore like ionomycin or A23187 (e.g., 1 µM).

-

Incubation: Incubate the treated and stimulated cells for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA for IL-2: Quantify the amount of IL-2 in the supernatant using a commercial Human IL-2 ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer’s instructions.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of IL-2 inhibition against the compound concentration. Calculate the IC50 value from this curve. A parallel MTT assay should be run to ensure that the observed inhibition is not due to cytotoxicity.[11]

Caption: A typical high-throughput screening cascade for new drugs.

Conclusion and Future Perspectives

The quinolinone scaffold continues to be a highly productive framework in the quest for novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have secured its place in the medicinal chemist's arsenal. Current research continues to uncover new activities and refine existing ones, with significant progress in the fields of oncology, infectious diseases, and inflammation.

Future efforts will likely focus on several key areas:

-

Hybrid Molecules: The combination of the quinolinone scaffold with other known pharmacophores to create hybrid molecules may lead to agents with dual modes of action or improved pharmacological profiles.[16][17]

-

Target Selectivity: As our understanding of disease biology deepens, the design of quinolinone derivatives with high selectivity for specific enzyme isoforms, receptor subtypes, or signaling pathway components will be critical to minimizing off-target effects and improving safety.

-

Overcoming Drug Resistance: Quinolinones offer a promising platform for developing agents that can circumvent existing drug resistance mechanisms, particularly in antibacterial and anticancer therapy.[8]

-

Green Synthesis: The application of green chemistry principles to the synthesis of quinolinone libraries will continue to be an important consideration, reducing environmental impact and improving efficiency.

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 8. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 17. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a quinolinone alkaloid that has demonstrated potential as an antibacterial agent, notably against Helicobacter pylori. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical. These parameters profoundly influence its bioavailability, formulation, and shelf-life. This document outlines the theoretical considerations and practical experimental protocols for determining the solubility and stability profile of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. The octanol-water partition coefficient (LogP) is a calculated estimate and serves as an indicator of the compound's lipophilicity.

| Property | Value | Source |

| Molecular Formula | C23H33NO | ChemBK[1] |

| Molar Mass | 339.52 g/mol | ChemBK[1] |

| Predicted LogP | ~6.5 - 7.5 | (Predicted) |

| General Solubility | Expected to be poorly soluble in water | Inferred from structure |

| Appearance | (To be determined experimentally) | N/A |

Solubility Assessment

The high predicted LogP value and the presence of a large hydrophobic tridecenyl chain suggest that this compound is likely a poorly soluble compound in aqueous media. Accurate determination of its solubility in various solvents and pH conditions is a foundational step in pre-formulation studies.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturated concentration of the compound in a specific solvent system at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH levels, ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

-

Calibrated analytical balance and pH meter

Procedure:

-

Add an excess amount of the compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully collect an aliquot of the supernatant. It may be necessary to filter the supernatant using a syringe filter compatible with the solvent.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Perform the experiment in triplicate for each solvent system.

Data Presentation: Solubility Profile

The results of the solubility assessment should be recorded in a structured table for easy comparison.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | ~7.0 | 25 | ||

| PBS | 5.0 | 37 | ||

| PBS | 7.4 | 37 | ||

| 0.1 N HCl | 1.0 | 37 | ||

| Ethanol | N/A | 25 | ||

| DMSO | N/A | 25 |

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are governed by the International Council for Harmonisation (ICH) guidelines.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is performed to identify the likely degradation products, establish the degradation pathways, and validate the stability-indicating power of the analytical methods.

Objective: To induce degradation of the compound under more severe conditions than those used for accelerated stability testing.

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a specified period.

-

At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating analytical method (e.g., HPLC).

-

-

Oxidative Degradation:

-

Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature and protect it from light.

-

Analyze samples at different time intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at a high temperature (e.g., 80°C).

-

Analyze the sample at various time points.

-

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples.

-

Data Analysis: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. The analysis should focus on determining the percentage of the remaining compound, identifying the number of degradation products, and calculating their relative amounts.

Data Presentation: Stability Profile

Summarize the results from the forced degradation studies in a clear table format.

| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | Number of Degradants | Major Degradant (% Area) |

| 0.1 N HCl | 24 h | 60 | |||

| 0.1 N NaOH | 24 h | 60 | |||

| 3% H₂O₂ | 24 h | RT | |||

| Heat (Solid) | 48 h | 80 | |||

| Light (Solid) | (ICH Q1B) | RT | |||

| Light (Solution) | (ICH Q1B) | RT |

Proposed Mechanism of Antibacterial Action

As a quinolone derivative, this compound is presumed to exert its antibacterial effect by inhibiting bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[3]

Caption: Proposed mechanism of action for this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for determining the solubility and stability of a new chemical entity like this compound.

Caption: Workflow for equilibrium solubility determination.

Caption: General workflow for a comprehensive stability assessment program.

References

In-Depth Technical Guide: (E)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one (CAS 98393-27-2)

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and available research on (E)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one, a quinolone alkaloid with the CAS number 98393-27-2. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

(E)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one is a natural product isolated from the fruits of Tetradium ruticarpum.[1][2] It belongs to the class of quinolone alkaloids, which are known for their diverse biological activities.[2][3]

| Property | Value | Source |

| CAS Number | 98393-27-2 | - |

| IUPAC Name | (E)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one | - |

| Synonyms | 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone | [4] |

| Molecular Formula | C23H33NO | [5] |

| Molar Mass | 339.51 g/mol | [5] |

| Appearance | Solid | [5] |

Biological Activity: Antibacterial Properties

The primary reported biological activity of (E)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one is its antibacterial effect, specifically against Helicobacter pylori.[2][4]

Quantitative Antibacterial Activity

The compound has demonstrated potent activity against Helicobacter pylori strain 51.[2][4]

| Parameter | Value | Target Organism | Source |

| MIC50 | 22 µM | Helicobacter pylori strain 51 | [2][4] |

| MIC90 | 50 µM | Helicobacter pylori strain 51 | [2][4] |

Proposed Mechanism of Action

While the specific mechanism of action for this compound has not been fully elucidated, the antibacterial activity of quinolone alkaloids is generally attributed to their interaction with bacterial DNA and essential enzymes.[3] Quinolone alkaloids can act as DNA intercalating agents and inhibitors of topoisomerase enzymes, which are crucial for bacterial DNA replication and repair.[3] This disruption of DNA processes ultimately leads to bacterial cell death.

Caption: Proposed mechanism of antibacterial action for quinolone alkaloids.

Experimental Protocols

Isolation from Tetradium ruticarpum

The following is a general protocol for the isolation of quinolone alkaloids from the fruits of Tetradium ruticarpum, based on published methods.[6][7]

-

Extraction: Pulverized fruits of T. ruticarpum are extracted with 95% ethanol under reflux. The resulting extract is concentrated in vacuo.

-

Fractionation: The concentrated extract is subjected to solvent partitioning. The dichloromethane-soluble fraction, which shows potent antibacterial activity, is selected for further purification.[2]

-

Chromatography: The active fraction is subjected to repeated column chromatography on silica gel.

-

Purification: Final purification is achieved using preparative high-speed counter-current chromatography (HSCCC) and/or semipreparative high-performance liquid chromatography (HPLC) to yield the pure compound.[2][6]

Caption: General workflow for the isolation of the target compound.

Synthesis

Future Research Directions

(E)-1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one presents a promising lead compound for the development of new antibacterial agents, particularly for the treatment of H. pylori infections. Future research should focus on:

-

Elucidation of the specific molecular targets and mechanism of action.

-

Development of a robust and scalable synthetic route to enable further medicinal chemistry efforts.

-

In vivo efficacy and toxicity studies to evaluate its therapeutic potential.

-

Investigation of its activity against a broader panel of pathogenic bacteria, including antibiotic-resistant strains.

References

- 1. Chemical Investigation of Tetradium ruticarpum Fruits and Their Antibacterial Activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antibacterial and Antifungal Alkaloids from Asian Angiosperms: Distribution, Mechanisms of Action, Structure-Activity, and Clinical Potentials [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [cymitquimica.com]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone, a potent antibacterial agent. The synthesis is based on the established Conrad-Limpach reaction, a reliable method for the preparation of 2-alkyl-4(1H)-quinolones. This protocol outlines the preparation of the requisite β-keto ester intermediate followed by its condensation with N-methylaniline and subsequent thermal cyclization. Additionally, this note includes representative data for yields of analogous reactions, and a diagram of the proposed antibacterial mechanism of action against Helicobacter pylori.

Introduction

This compound is a member of the 2-alkyl-4(1H)-quinolone class of compounds, which are known for their diverse biological activities. This specific derivative has demonstrated significant antibacterial activity, particularly against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. The development of robust synthetic routes to this and related molecules is crucial for further investigation of their therapeutic potential. The protocol detailed herein utilizes the Conrad-Limpach synthesis, a classical and effective method for constructing the 4-quinolone core.

Experimental Protocols

The synthesis of this compound is proposed to be carried out in a two-stage process: 1) Synthesis of the β-keto ester intermediate, ethyl 2-((8E)-8-tridecenoyl)acetate, and 2) Synthesis of the final product via the Conrad-Limpach reaction.

Stage 1: Synthesis of Ethyl 3-oxo-(11E)-11-pentadecenoate

This stage involves the preparation of the β-keto ester required for the subsequent quinolone synthesis.

-

Materials:

-

(8E)-8-tridecenoic acid

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetoacetate

-

Magnesium chloride

-

Triethylamine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve (8E)-8-tridecenoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude (8E)-8-tridecenoyl chloride.

-

β-Keto Ester Formation: In a separate flask, combine ethyl acetoacetate (2.0 eq), magnesium chloride (1.5 eq), and triethylamine (2.5 eq) in anhydrous DCM. Cool the mixture to 0 °C and add the crude (8E)-8-tridecenoyl chloride dropwise. Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction with 1 M HCl and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-oxo-(11E)-11-pentadecenoate.

-

Stage 2: Synthesis of this compound

This stage employs the Conrad-Limpach reaction for the construction of the 4-quinolone ring system.

-

Materials:

-

Ethyl 3-oxo-(11E)-11-pentadecenoate

-

N-methylaniline

-

Dowtherm A (or other high-boiling point solvent)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Condensation: In a round-bottom flask, combine ethyl 3-oxo-(11E)-11-pentadecenoate (1.0 eq) and N-methylaniline (1.1 eq). Heat the mixture at 140-150 °C for 2 hours to form the enamine intermediate.

-

Cyclization: Add Dowtherm A to the reaction mixture and heat to 250 °C for 30 minutes to effect cyclization.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the crude product. Collect the solid by filtration and wash with cold hexane. Recrystallize the crude product from ethyl acetate to yield pure this compound.

-

Data Presentation

The following table summarizes representative yields for the key steps in the synthesis of 2-alkyl-4(1H)-quinolones based on literature precedents for analogous compounds. Actual yields may vary depending on the specific substrate and reaction conditions.

| Step | Reaction | Representative Yield (%) |

| 1 | β-Keto Ester Formation | 60-80 |

| 2 | Conrad-Limpach Cyclization | 50-70 |

| Overall | Total Synthesis | 30-56 |

Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic scheme for this compound.

Diagram 2: Proposed Antibacterial Mechanism of Action

Quinolone antibiotics are known to target bacterial DNA gyrase, an essential enzyme for DNA replication. The proposed mechanism for this compound against H. pylori follows this established pathway.

Caption: Inhibition of DNA gyrase by the quinolone leads to bacterial cell death.

Application Notes and Protocols: 1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone in Helicobacter pylori Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(8E)-8-tridecenyl-4(1H)-quinolinone is a quinolinone derivative that has demonstrated potent antibacterial activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer. This document provides detailed application notes and experimental protocols for researchers investigating the anti-H. pylori properties of this compound. The methodologies outlined below are based on established protocols for antimicrobial susceptibility testing and mechanism of action studies for quinolone-based compounds against H. pylori.

Data Presentation

The primary quantitative data available for this compound against Helicobacter pylori pertains to its minimum inhibitory concentrations (MIC). These values are crucial for determining the compound's potency and for designing further in vitro and in vivo experiments.

| Parameter | Value (µM) | H. pylori Strain | Reference |

| MIC₅₀ | 22 | Strain 51 | [1][2] |

| MIC₉₀ | 50 | Strain 51 | [1][3] |

Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against H. pylori using the broth microdilution method.

Materials:

-

This compound

-

Helicobacter pylori strain (e.g., ATCC 43504 or clinical isolates)

-

Brucella broth supplemented with 5-10% fetal bovine serum (FBS)

-

96-well microtiter plates

-

Resazurin sodium salt solution (0.02% w/v) or similar viability indicator

-

Microaerobic incubator or chamber (10% CO₂, 5% O₂, 85% N₂)

-

Spectrophotometer (for OD measurements) or fluorometer (for resazurin assay)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Brucella broth to achieve a range of concentrations to be tested.

-

Inoculum Preparation: Culture H. pylori on a suitable agar medium (e.g., Columbia Blood Agar) for 48-72 hours under microaerobic conditions at 37°C. Harvest the bacteria and suspend them in Brucella broth. Adjust the bacterial suspension to a McFarland standard of 1.0 (approximately 3 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Assay Setup: Add 100 µL of the prepared compound dilutions to the wells of a 96-well plate. Add 100 µL of the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 48-72 hours under microaerobic conditions.

-

MIC Determination:

-

Visual Inspection: The MIC is the lowest concentration of the compound that completely inhibits visible growth of H. pylori.

-

OD Measurement: Measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.

-

Resazurin Assay: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial viability. The MIC is the lowest concentration where the blue color is retained.

-

Protocol 2: DNA Gyrase Inhibition Assay

As a quinolone derivative, this compound is expected to target bacterial DNA gyrase. This protocol provides a general framework for assessing its inhibitory activity against H. pylori DNA gyrase. Quinolones exert their antimicrobial activity by inhibiting the A subunit of DNA gyrase, which is responsible for DNA cleavage and rejoining[4].

Materials:

-

Purified H. pylori DNA gyrase (subunits GyrA and GyrB)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and bovine serum albumin)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a no-compound control and a positive control with the known inhibitor.

-